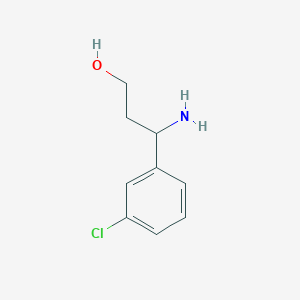

3-Amino-3-(3-chlorophenyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMOQQKIRFWPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412324 | |

| Record name | 3-Amino-3-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-25-3 | |

| Record name | γ-Amino-3-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68208-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-3-(3-chlorophenyl)propan-1-ol basic properties

An In-depth Technical Guide on the Basic Properties of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral amino alcohol belonging to the phenylpropanolamine class of compounds. Its molecular structure, featuring a basic amino group, a hydroxyl functional group, and a halogenated aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The basicity of the amino group, governed by its pKa, and the overall aqueous solubility are critical physicochemical parameters that influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the known basic properties of this compound and its isomers. Due to the limited availability of specific experimental data for the 3-chloro isomer, this document also furnishes detailed, standardized experimental protocols for determining its fundamental physicochemical properties, namely pKa and aqueous solubility.

Physicochemical Properties

Specific experimental data for this compound is limited in publicly accessible literature. However, data for its structural isomers and related compounds, along with computationally predicted values, can provide useful estimates.

Table 1: Summary of Physicochemical Data for 3-Amino-3-(aryl)propan-1-ol Isomers

| Property | This compound | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 3-Amino-3-(2-chlorophenyl)propan-1-ol |

| CAS Number | 68208-25-3 (racemate)[1][2] | 886061-26-3[3] | 21464-51-7[4] |

| Molecular Formula | C₉H₁₂ClNO[2] | C₉H₁₂ClNO[3] | C₉H₁₂ClNO[4] |

| Molecular Weight | 185.65 g/mol [2] | 185.65 g/mol [3] | 185.65 g/mol [4] |

| Physical Form | Not specified | White to yellow solid[5] | Pale-yellow to Yellow-brown Solid[6] |

| pKa | No experimental data available | 14.87 ± 0.10 (Predicted)[5] | No experimental data available |

| Solubility | No experimental data available | No experimental data available | No experimental data available |

Note: The pKa value presented for the 4-chloro isomer is a computationally predicted value and should be considered an estimation until experimental verification.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of pKa and aqueous solubility, which are fundamental to characterizing the basic properties of this compound.

pKa Determination by Potentiometric Titration

This method is a highly accurate and standard procedure for determining the dissociation constants of ionizable groups.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.01 M). If the compound is supplied as a hydrochloride salt, this single solution can be used for titration with a base. If it is the free base, it should be titrated with a standardized acid.

-

Titration Setup: Calibrate a pH meter using at least two standard buffer solutions. Place the analyte solution in a temperature-controlled vessel and immerse the pH electrode. Use a calibrated burette to add the titrant.

-

Titration Procedure: Add standardized 0.1 M NaOH (for the HCl salt) or 0.1 M HCl (for the free base) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at which 50% of the amino groups are protonated (the half-equivalence point). This point can be identified as the center of the buffer region on the curve. For higher accuracy, the equivalence point can be determined from the inflection point of the curve, often by calculating the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[7]

Aqueous Solubility Determination via the Shake-Flask Method

The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.[8]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the aqueous medium of interest (e.g., purified water, 0.1N HCl, phosphate buffer at pH 7.4).[9] The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to allow the system to reach equilibrium (typically 24 to 72 hours). The equilibrium time should be established by measuring the concentration at different time points until it becomes constant.[8]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.[9]

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from solid particles, filter the sample through a suitable syringe filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The concentration is determined by comparing the analytical response to a calibration curve prepared with standard solutions of known concentrations.

Biological Context and Potential Interactions

While no specific signaling pathways have been elucidated for this compound, the broader class of 3-amino-1-phenylpropanol derivatives are known to be biologically active and serve as crucial intermediates in the synthesis of various pharmaceuticals.[10] For example, this scaffold is a core component of drugs such as Fluoxetine and Tomoxetine.[10] Furthermore, related 3-amino-3-phenylpropionamide derivatives have been identified as potent ligands for the mu-opioid receptor.[11]

The basicity of the amino group in this compound ensures that it will be predominantly protonated at physiological pH. This cationic center can form key ionic interactions with anionic residues (e.g., aspartate, glutamate) within the binding sites of biological targets like G-protein coupled receptors (GPCRs) or neurotransmitter transporters. The 3-chlorophenyl moiety can participate in hydrophobic, pi-stacking, or halogen bonding interactions, which can contribute to binding affinity and selectivity.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the initial physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 3-AMINO-3-(3-CHLORO-PHENYL)-PROPAN-1-OL | 68208-25-3 [chemicalbook.com]

- 2. 3-AMINO-3-(3-CHLORO-PHENYL)-PROPAN-1-OL, CasNo.68208-25-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Page loading... [guidechem.com]

- 7. scribd.com [scribd.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 11. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 3-Amino-3-(3-chlorophenyl)propan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic approaches, and potential biological activities of 3-Amino-3-(3-chlorophenyl)propan-1-ol and its structural isomers. Due to the limited availability of specific experimental data for the 3-chloro isomer, this guide leverages data from its closely related 2-chloro and 4-chloro analogs to provide a thorough understanding of this class of compounds.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of the 2-chloro and 4-chloro isomers of 3-Amino-3-phenylpropan-1-ol. This data provides a valuable reference for understanding the expected properties of the 3-chloro isomer.

Table 1: General and Physical Properties

| Property | 3-Amino-3-(2-chlorophenyl)propan-1-ol | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol |

| CAS Number | 21464-51-7 | 886061-26-3 |

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol [1][2] | 185.65 g/mol [3] |

| Appearance | Not specified | White to yellow solid[4] |

| Melting Point | Not specified | 53-56 °C[5] |

| Boiling Point | Not specified | 327.9 °C at 760 mmHg[5] |

| Density | Not specified | 1.216 g/cm³[5] |

| Flash Point | Not specified | 152.1 °C[4] |

Table 2: Chemical and Computational Properties

| Property | 3-Amino-3-(2-chlorophenyl)propan-1-ol | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol |

| IUPAC Name | 3-amino-3-(2-chlorophenyl)propan-1-ol[2] | (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol[3] |

| InChI | InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2[2] | InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1[6] |

| InChIKey | MJTCBVJNSSTRIS-UHFFFAOYSA-N[2] | JGNACDMQJLVKIU-VIFPVBQESA-N[6] |

| SMILES | C1=CC=C(C(=C1)C(CCO)N)Cl[2] | C1=CC(=CC=C1--INVALID-LINK--N)Cl[3] |

| Predicted pKa | Not specified | 14.87 ± 0.10[4] |

| XLogP3 | 1.1 | 1.1 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 4 | 4 |

Experimental Protocols

General Synthetic Approach: Reductive Amination

A common and effective method for the synthesis of 3-amino-3-aryl-propan-1-ols is the reductive amination of the corresponding 3-aryl-3-oxopropan-1-ol.

Reaction Scheme:

Materials:

-

3-(3-chlorophenyl)-3-oxopropan-1-ol (precursor)

-

Ammonia (or an ammonia source, e.g., ammonium acetate)

-

A suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

-

Methanol or Ethanol (solvent)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve 3-(3-chlorophenyl)-3-oxopropan-1-ol and an excess of the ammonia source in methanol.

-

Imine Formation: Stir the solution at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent portion-wise, maintaining the temperature below 10 °C.

-

Quenching and Work-up: After the reaction is complete (as indicated by TLC), cautiously add water to quench the excess reducing agent. Acidify the mixture with hydrochloric acid and then basify with a sodium hydroxide solution to a pH of approximately 10-12.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NH₂, C-Cl).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 3-amino-3-phenylpropan-1-ol derivatives has been investigated for various pharmacological effects, particularly those targeting the central nervous system.

Derivatives of this scaffold are known to be precursors for antidepressant drugs.[5] It is hypothesized that these compounds may interact with neurotransmitter transporters and receptors. For instance, related compounds have shown affinity for serotonin receptors and the norepinephrine transporter (NET).[1] Furthermore, 3-amino-3-phenylpropionamide derivatives have been identified as having a high affinity for the mu-opioid receptor.

Based on this information, a hypothetical signaling pathway can be proposed where this compound acts as a modulator of monoamine neurotransmission.

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

This diagram illustrates a potential mechanism where this compound inhibits the reuptake of norepinephrine and serotonin from the synaptic cleft, leading to increased neurotransmitter levels and enhanced postsynaptic receptor activation. This is a common mechanism for many antidepressant medications.

Conclusion

This compound is a chiral amino alcohol with potential applications in medicinal chemistry, particularly in the development of central nervous system-acting agents. While specific experimental data for this isomer is scarce, a comprehensive understanding of its physicochemical properties and reactivity can be inferred from its 2-chloro and 4-chloro analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound. Further investigation into its biological activities is warranted to elucidate its specific molecular targets and therapeutic potential.

References

- 1. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]

- 2. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1212999-20-6|(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 5. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 6. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [sigmaaldrich.com]

An In-Depth Technical Guide to 3-Amino-3-(3-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3-chlorophenyl)propan-1-ol, a key chemical intermediate with potential applications in pharmaceutical research and development. This document details its chemical identity, including its IUPAC name and synonyms, and presents a summary of its physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside an exploration of its potential biological activities, particularly as a monoamine reuptake inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

-

1-Propanol, 3-amino-3-(m-chlorophenyl)-

-

1-(3-Chlorophenyl)-3-hydroxypropylamine

-

DL-BETA-(3-CHLOROPHENYL)ALANINOL

-

3-(3-Chlorophenyl)-DL-β-alaninol[2]

-

gamma-Amino-3-chloro-benzenepropanol

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its related isomers is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental settings.

| Property | This compound | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 3-Amino-3-(2-chlorophenyl)propan-1-ol |

| Molecular Formula | C₉H₁₂ClNO | C₉H₁₂ClNO | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol | 185.65 g/mol [3] | 185.65 g/mol [4] |

| Melting Point | 63-65 °C[2] | 53-56 °C[3] | Not available |

| Boiling Point | 327.9±27.0 °C (Predicted)[2] | 327.9 °C at 760 mmHg[3] | Not available |

| Density | 1.216±0.06 g/cm³ (Predicted)[2] | 1.216 g/cm³[3] | Not available |

| CAS Number | 68208-25-3[1] | 886061-26-3[3] | 21464-51-7[4] |

Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Route

This protocol outlines a two-step synthesis starting from 3-chlorobenzaldehyde.

Step 1: Synthesis of 1-(3-chlorophenyl)-3-nitropropan-1-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Reagents: Cool the solution to 0-5 °C using an ice bath. Add nitromethane (1.1 equivalents) to the solution.

-

Base Catalysis: Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol to the reaction mixture while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to pH 7. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-3-nitropropan-1-ol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-(3-chlorophenyl)-3-nitropropan-1-ol to this compound

-

Reaction Setup: Dissolve the purified 1-(3-chlorophenyl)-3-nitropropan-1-ol (1 equivalent) in a protic solvent such as ethanol or methanol in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of Raney nickel (approximately 10-20% by weight).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature for 6-12 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Caption: Proposed two-step synthesis workflow for this compound.

Biological Activity and Potential Applications

Compounds containing the 3-amino-3-phenylpropan-1-ol scaffold are known to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. These transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are primary targets for many antidepressant and psychostimulant drugs.

While specific quantitative data for the binding affinity of this compound to these transporters is not extensively documented in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests it may exhibit similar activity. The presence and position of the chlorine atom on the phenyl ring are expected to significantly influence its binding affinity and selectivity for the different transporters.

Potential as a Monoamine Reuptake Inhibitor

Monoamine reuptake inhibitors (MRIs) function by blocking the reabsorption of serotonin, norepinephrine, and/or dopamine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission. This mechanism of action is the foundation for the therapeutic effects of many antidepressants.

Further research, including in vitro binding assays and functional uptake inhibition studies, is necessary to quantify the potency and selectivity of this compound for SERT, NET, and DAT. Such studies would typically involve radioligand binding assays to determine the inhibition constant (Ki) and synaptosomal uptake assays to measure the half-maximal inhibitory concentration (IC50).

Caption: Proposed mechanism of action for this compound as a monoamine reuptake inhibitor.

Future Directions

This compound represents a valuable scaffold for the development of novel therapeutics targeting the central nervous system. Future research efforts should focus on:

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are required to determine the binding affinities, functional potencies, and selectivity of this compound for monoamine transporters and other potential biological targets.

-

Stereoselective Synthesis: The development of enantioselective synthetic routes is crucial, as the stereochemistry of such compounds often plays a significant role in their pharmacological activity and safety profile.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the phenyl ring substitution and the propanolamine backbone would provide valuable insights into the structural requirements for optimal activity and selectivity.

Conclusion

This technical guide has summarized the key chemical and potential biological characteristics of this compound. The provided information on its identity, properties, and a proposed synthetic route serves as a foundational resource for researchers. While its biological activity requires further quantitative investigation, its structural features suggest it is a promising candidate for the development of novel monoamine reuptake inhibitors. Continued exploration of this and related compounds holds the potential to yield new therapeutic agents for the treatment of a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(3-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 3-Amino-3-(3-chlorophenyl)propan-1-ol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages predicted spectroscopic data, computational conformational analysis, and comparative data from structurally related analogs. Detailed experimental protocols for the synthesis and characterization of similar compounds are provided to guide research efforts. This guide aims to serve as a foundational resource for researchers and professionals involved in the design, synthesis, and evaluation of novel therapeutic agents based on the 3-amino-3-phenylpropan-1-ol scaffold.

Introduction

This compound is a chiral amino alcohol. Its structure, featuring a stereocenter at the C3 position, a flexible propanol chain, and a substituted aromatic ring, makes it a molecule of interest in medicinal chemistry. The presence and position of the chlorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets and its metabolic stability. While the 2-chloro and 4-chloro isomers have been more extensively studied, this guide focuses specifically on the 3-chloro isomer, providing a detailed analysis of its predicted molecular characteristics.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a propan-1-ol backbone with an amino group and a 3-chlorophenyl group attached to the same carbon atom (C3). The molecule's chemical formula is C₉H₁₂ClNO, and its molecular weight is 185.65 g/mol .

Predicted Physicochemical Data

Quantitative physicochemical data for this compound has been predicted using computational models and is summarized in the table below. These values are essential for understanding the compound's behavior in biological systems and for the design of analytical methods.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 185.0607417 g/mol |

| Topological Polar Surface Area | 46.3 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 135 |

Spectroscopic Characterization (Predicted)

Due to the scarcity of published experimental spectra for this compound, this section provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic, methine, and methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 4H | Ar-H |

| 4.10 - 4.20 | t | 1H | CH-NH₂ |

| 3.65 - 3.75 | t | 2H | CH₂-OH |

| 1.80 - 1.95 | m | 2H | CH₂-CH₂ |

| 1.50 - 2.50 | br s | 3H | NH₂, OH |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 145 - 147 | Ar-C (C-Cl) |

| 134 - 136 | Ar-C |

| 128 - 130 | Ar-CH |

| 126 - 128 | Ar-CH |

| 124 - 126 | Ar-CH |

| 122 - 124 | Ar-CH |

| 60 - 62 | CH₂-OH |

| 52 - 54 | CH-NH₂ |

| 40 - 42 | CH₂-CH₂ |

Predicted IR Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | O-H stretch (alcohol), N-H stretch (amine) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| 1580 - 1600 | C=C stretch (aromatic) |

| 1050 - 1150 | C-O stretch (primary alcohol) |

| 700 - 800 | C-Cl stretch |

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 185/187 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 168/170 | [M - NH₃]⁺ |

| 154/156 | [M - CH₂OH]⁺ |

| 125 | [C₇H₆Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Synthesis and Experimental Protocols

General Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3-chlorophenyl)-2-nitroethanol To a solution of 3-chlorobenzaldehyde (1 eq.) and nitromethane (1.5 eq.) in methanol, a catalytic amount of a base (e.g., sodium hydroxide) is added dropwise at 0°C. The reaction is stirred at room temperature for 24 hours. The mixture is then acidified and extracted with an organic solvent. The organic layer is dried and concentrated to yield the nitroalkene, which is subsequently reduced (e.g., with NaBH₄) to the nitro alcohol.

Step 2: Reduction of the Nitro Group The 1-(3-chlorophenyl)-2-nitroethanol (1 eq.) is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation (e.g., using Pd/C or Raney nickel) under a hydrogen atmosphere. Alternatively, chemical reduction using agents like iron in acetic acid can be employed. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-amino-1-(3-chlorophenyl)propan-1-ol.

Note: For the synthesis of a specific enantiomer, an asymmetric reduction method would be required in the final step, or a chiral resolution of the racemic product.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-C single bonds of the propanol backbone and the C-N and C-O bonds. The preferred conformation will be a balance between minimizing steric hindrance and maximizing favorable intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Computational modeling suggests that the gauche and anti conformations around the C2-C3 bond are the most stable. The orientation of the 3-chlorophenyl group will also significantly impact the overall shape and accessibility of the functional groups.

Caption: Factors influencing the conformational preferences of the molecule.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to known pharmacologically active molecules suggests several potential areas of interest. The 3-amino-3-phenylpropan-1-ol scaffold is a known pharmacophore that can interact with various biological targets.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially modulate neurotransmitter systems.

Caption: Potential signaling pathway interactions of the title compound.

Conclusion

This compound represents an under-investigated molecule with potential for applications in drug discovery. This technical guide has provided a comprehensive overview of its predicted molecular structure, spectroscopic properties, and potential biological activities based on computational methods and analogy to related compounds. The detailed hypothetical experimental protocols and workflow diagrams offer a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and biological evaluation of this compound. Further experimental validation is crucial to confirm the predicted data and to fully elucidate the pharmacological profile of this promising scaffold.

Technical Guide: 3-Amino-3-(3-chlorophenyl)propan-1-ol (CAS No. 68208-25-3)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

3-Amino-3-(3-chlorophenyl)propan-1-ol is a chemical compound identified by the CAS number 68208-25-3.[1] It belongs to the class of halogenated aromatic amino alcohols. This compound is primarily utilized as a chemical intermediate in various synthetic processes, including the preparation of pharmaceutical intermediates and in coupling reactions.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 68208-25-3 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | DL-BETA-(3-CHLOROPHENYL)ALANINOL, 3-AMINO-3-(3-CHLOROPHENYL)-1-PROPANOL, GAMMA-AMINO-3-CHLORO-BENZENEPROPANOL, BENZENEPROPANOL, GAMMA-AMINO-3-CHLORO- | [1][4] |

| Molecular Formula | C9H12ClNO | [1][3][5][6] |

| Molecular Weight | 185.65 g/mol | [1][3][5][6] |

| Purity (Typical) | ≥97.0% | [1][2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, the scientific literature suggests a common synthetic route for analogous compounds. This typically involves the reduction of a corresponding ketone precursor.

General Experimental Protocol: Reduction of a Phenylpropanone Precursor

A prevalent method for the synthesis of similar amino alcohols is the reduction of the corresponding aminoketone. For instance, the synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol can be achieved through the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone.

Materials and Reagents:

-

3-Amino-3-(3-chlorophenyl)-1-propanone (precursor)

-

Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Inert solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

The precursor, 3-Amino-3-(3-chlorophenyl)-1-propanone, is dissolved in an inert solvent such as THF or ethanol in a reaction vessel under a controlled temperature.

-

A suitable reducing agent, like sodium borohydride or lithium aluminum hydride, is then slowly added to the solution.

-

The reaction mixture is stirred for a specified period, allowing the reduction of the ketone to a hydroxyl group to proceed to completion.

-

Upon completion, the reaction is quenched, typically by the careful addition of water.

-

The product is then extracted from the reaction mixture using an appropriate organic solvent.

-

The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved through techniques such as recrystallization or column chromatography.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Precursor [label="3-Amino-3-(3-chlorophenyl)-1-propanone\nin Inert Solvent"]; Reduction [label="Reduction with\nNaBH4 or LiAlH4"]; Quenching [label="Reaction Quenching\n(e.g., with Water)"]; Extraction [label="Solvent Extraction"]; Purification [label="Purification\n(e.g., Recrystallization)"]; Final_Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Precursor -> Reduction [label="Add Reducing Agent"]; Reduction -> Quenching [label="Completed Reaction"]; Quenching -> Extraction [label="Aqueous Workup"]; Extraction -> Purification [label="Crude Product"]; Purification -> Final_Product [label="Pure Product"]; } }

Caption: General synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action

It has been suggested that compounds with this structural motif may interact with molecular targets such as enzymes or receptors. The presence of amino and hydroxyl groups allows for the formation of hydrogen bonds and electrostatic interactions, which can influence the activity of target molecules. The chlorophenyl group may also play a role in the binding affinity and specificity of the compound.

Notably, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized and evaluated as potent sodium channel blockers for the treatment of ischemic stroke. These compounds exhibited neuroprotective activity in a rat model of middle cerebral artery occlusion. It is plausible that this compound could be investigated for similar activities due to its structural similarities.

dot graph Potential_Mechanism_of_Action { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Potential Molecular Target\n(e.g., Enzyme, Receptor, Ion Channel)"]; Signaling [label="Modulation of\nSignaling Pathway"]; Effect [label="Biological Effect\n(e.g., Neuroprotection)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Target [label="Binding"]; Target -> Signaling [label="Altered Activity"]; Signaling -> Effect [label="Downstream Consequences"]; } }

Caption: Postulated mechanism of action for this compound.

Toxicological and Safety Information

Comprehensive toxicological data, such as LD50 or LC50 values, for this compound are not available in published literature. However, safety data for the isomeric compound, 3-Amino-3-(4-chlorophenyl)-1-propanol (CAS 68208-26-4), provides some insight into the potential hazards.

Table 2: Hazard Statements for 3-Amino-3-(4-chlorophenyl)-1-propanol

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Ecological and Regulatory Information

There is currently no available data on the ecological impact or environmental fate of this compound. Similarly, specific regulatory information, such as registration under REACH or other international chemical inventories, for this particular CAS number has not been identified. As a compound intended for research and development purposes, it should be handled and disposed of in accordance with local regulations for chemical waste.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules, possibly for the pharmaceutical industry. While detailed biological and toxicological data are scarce, its structural similarity to compounds with known neuroprotective and sodium channel blocking activities suggests a potential area for future research. Researchers and drug development professionals should proceed with appropriate safety precautions, acknowledging the current lack of comprehensive data for this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 3. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 40425513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3-Chlorophenyl)propan-1-ol | 22991-03-3 | XAA99103 [biosynth.com]

- 6. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-Amino-3-(3-chlorophenyl)propan-1-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol that has garnered interest as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound and its derivatives. While the specific initial synthesis of this compound is not extensively documented in readily available literature, its chemical lineage is closely tied to the broader exploration of 3-amino-3-arylpropan-1-ol scaffolds. These compounds have been investigated for a range of pharmacological activities, particularly those targeting the central nervous system. This guide will detail the known synthetic routes, summarize key physicochemical properties, and explore the therapeutic potential of related compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction and Physicochemical Properties

This compound, with the CAS registry number 68208-25-3, belongs to the class of β-amino alcohols. The presence of a chlorine atom at the meta position of the phenyl ring, combined with the amino and hydroxyl functional groups, imparts specific physicochemical characteristics that are relevant to its potential biological activity and use as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | AK Scientific[1] |

| Molecular Weight | 185.65 g/mol | AK Scientific[1] |

| CAS Number | 68208-25-3 | AK Scientific[1] |

Historical Context and Discovery

The precise first synthesis of this compound is not clearly documented in seminal, standalone publications. However, the exploration of the broader class of 3-amino-1-aryl-propanols dates back to at least the late 1970s. A 1978 study published in Arzneimittelforschung detailed the synthesis and pharmacological evaluation of a series of 3-tertiary amino-1-aryloxy- or 1-aryl-propanes and -propan-2-ols.[2] This research highlighted the significant influence of substituents on the aryl ring on the compounds' biological activities, noting that meta- and para-substituted derivatives primarily affected the central nervous system (CNS), while ortho-substituted compounds tended to exhibit more pronounced hypotensive activity.[2]

The investigation into compounds with the 3-amino-3-arylpropan-1-ol backbone has continued, with a focus on their potential as therapeutic agents. These scaffolds are recognized as important intermediates in the synthesis of various pharmaceuticals.

Synthesis and Experimental Protocols

Several synthetic strategies can be employed for the preparation of this compound and its analogs. These methods often involve the reduction of a corresponding ketone or the asymmetric synthesis to yield specific stereoisomers.

General Synthetic Approach: Reduction of a β-Aminoketone

A common method for the synthesis of β-amino alcohols is the reduction of the corresponding β-aminoketone. This precursor can be synthesized via a Mannich-type reaction.

Experimental Workflow: General Synthesis via β-Aminoketone Reduction

Caption: General synthetic workflow for this compound.

Detailed Protocol (Hypothetical based on standard procedures):

-

Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (Mannich Reaction): To a solution of 3'-chloroacetophenone (1 eq) in ethanol, paraformaldehyde (1.2 eq) and ammonium chloride (1.2 eq) are added. The mixture is refluxed for 2-4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried to yield the β-aminoketone hydrochloride.

-

Reduction to this compound: The 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1 eq) is dissolved in methanol. Sodium borohydride (1.5 eq) is added portion-wise at 0-5 °C. The reaction is stirred at room temperature for 3-5 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.

Asymmetric Synthesis

The synthesis of specific enantiomers, such as (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol (CAS 1212999-20-6), is crucial for pharmacological studies as different stereoisomers can exhibit distinct biological activities and metabolic profiles.[3] Asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts or enzymes.

One documented approach for a related compound, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, involves a biosynthesis method utilizing a transaminase enzyme.[4]

Experimental Workflow: Biosynthesis of a Chiral Amino Alcohol

Caption: Enzymatic synthesis of a chiral 3-amino-3-arylpropan-1-ol.

Detailed Protocol (Adapted from a related biosynthesis):

A reaction mixture containing 1-(3-chlorophenyl)-3-hydroxypropan-1-one, a suitable amine donor (e.g., isopropylamine), and a specific transaminase enzyme in a buffered aqueous solution is incubated at a controlled temperature and pH. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent, and the chiral purity (enantiomeric excess) is determined by chiral HPLC.

Pharmacological Potential and Structure-Activity Relationships

While specific pharmacological data for this compound is not abundant in public literature, the broader class of 3-amino-3-arylpropan-1-ols has been explored for various therapeutic applications. As suggested by early research, the substitution pattern on the phenyl ring is a key determinant of the pharmacological profile.[2] The presence of a halogen, such as chlorine, can influence properties like metabolic stability and receptor binding affinity.

Derivatives of this scaffold have been investigated for their potential as:

The amino and hydroxyl groups are critical for forming hydrogen bonds with biological targets, while the 3-chlorophenyl moiety can engage in hydrophobic and van der Waals interactions within receptor binding pockets.

Conclusion

This compound represents a valuable chemical entity within the broader class of β-amino alcohols. While its specific history is intertwined with the general exploration of 3-amino-3-arylpropan-1-ol derivatives, its structural features make it a compelling building block for the synthesis of novel therapeutic agents. This guide has provided an overview of its known properties, historical context, and synthetic methodologies. Further research into the specific biological activities of its enantiomers and their interactions with various pharmacological targets is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and workflows presented herein offer a foundation for researchers to build upon in their drug discovery and development endeavors.

References

- 1. 68208-25-3 3-Amino-3-(3-chloro-phenyl)-propan-1-ol AKSci W7846 [aksci.com]

- 2. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1212999-20-6|(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 4. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

preliminary biological activity of 3-Amino-3-(3-chlorophenyl)propan-1-ol

An In-depth Technical Guide on the Preliminary Biological Activity of 3-Amino-3-(3-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amino alcohol whose biological activities are not yet extensively documented in publicly available literature. However, its structural similarity to known pharmacologically active β-amino alcohols suggests several potential areas of biological activity.[1][2][3] This guide synthesizes information from related compounds to propose potential biological activities, outlines detailed experimental protocols to test these hypotheses, and provides a framework for the preliminary investigation of this compound. The structural features of this compound, specifically the β-amino alcohol backbone and the 3-chlorophenyl moiety, are common in molecules targeting the central nervous system and in inhibitors of key signaling pathways.

Potential Biological Activities based on Structural Analogs

Based on the structure of this compound, several potential biological activities can be inferred from studies on analogous compounds.

Monoamine Oxidase (MAO) Inhibition

The phenethylamine scaffold, of which this compound is a derivative, is a classic feature of compounds that interact with monoamine transporters and enzymes. Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[4][5] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[4][5][6] The presence of the amino group and the aromatic ring in this compound makes it a candidate for investigation as a MAO inhibitor.

Interaction with the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[7][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer.[9][10] Notably, analogs of this compound are used as intermediates in the synthesis of Akt inhibitors.[11] This suggests that the parent compound itself, or its derivatives, might interact with components of the PI3K/Akt pathway.

Cytotoxic Activity

As a preliminary screening for any compound with potential therapeutic applications, assessing its cytotoxicity is essential.[12] Many small organic molecules exhibit cytotoxic effects at certain concentrations. Evaluating the cytotoxicity of this compound against various cell lines would provide a baseline understanding of its potential as an anti-proliferative agent or its general toxicity profile.

Antimicrobial Activity

β-amino alcohols are known to possess a range of biological activities, including antimicrobial effects.[1] The structural features of this compound warrant an investigation into its potential to inhibit the growth of or kill various bacterial and fungal strains.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the proposed biological activities of this compound. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Hypothetical Monoamine Oxidase Inhibition Data

| Compound | Target | IC₅₀ (nM) [a] | Inhibition Type |

| This compound | hMAO-A | 150 | Competitive |

| This compound | hMAO-B | 850 | Competitive |

| Clorgyline (Control) | hMAO-A | 3 | Irreversible |

| Selegiline (Control) | hMAO-B | 10 | Irreversible |

[a] IC₅₀: Half-maximal inhibitory concentration.

Table 2: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) [b] | Assay Type |

| HeLa | This compound | 25.5 | MTT |

| SH-SY5Y | This compound | 42.1 | MTT |

| Doxorubicin (Control) | HeLa | 0.8 | MTT |

[b] IC₅₀: Half-maximal inhibitory concentration.

Table 3: Hypothetical Antimicrobial Activity Data

| Microorganism | Compound | MIC (µg/mL) [c] | MBC (µg/mL) [d] |

| Staphylococcus aureus | This compound | 64 | 128 |

| Escherichia coli | This compound | 128 | >256 |

| Vancomycin (Control) | Staphylococcus aureus | 1 | 2 |

| Ciprofloxacin (Control) | Escherichia coli | 0.015 | 0.03 |

[c] MIC: Minimum Inhibitory Concentration.[13][14] [d] MBC: Minimum Bactericidal Concentration.[13][15][16]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-amino alcohols is the reduction of the corresponding β-amino ketone.[17]

-

Starting Material: 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride.

-

Reduction: Dissolve the starting material in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Monoamine Oxidase (MAO) Inhibition Assay

A fluorescence-based assay can be used to determine the inhibitory activity against MAO-A and MAO-B.[18]

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine for both MAO-A and MAO-B.

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Procedure: a. In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. b. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the kynuramine substrate. d. Measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) every 2 minutes for 30 minutes. e. The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][19]

-

Cell Seeding: Seed cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value.

The LDH assay measures the release of lactate dehydrogenase from damaged cells.[12][20]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After treatment, centrifuge the plate and collect the supernatant.

-

LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (as per the manufacturer's kit instructions).

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[12]

Antimicrobial Activity Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][21]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microorganism suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MBC is the lowest concentration that kills 99.9% of the initial bacterial population.[15][16][21]

-

Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Visualizations

PI3K/Akt Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. evotec.com [evotec.com]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. mdpi.com [mdpi.com]

- 11. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 886061-26-3 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4 | Benchchem [benchchem.com]

- 18. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 21. emerypharma.com [emerypharma.com]

The Pharmacological Potential of 3-Amino-3-(3-chlorophenyl)propan-1-ol: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Phenylpropanolamine Analog for Neurological and Metabolic Research

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological properties of the synthetic compound 3-Amino-3-(3-chlorophenyl)propan-1-ol. As a member of the phenylpropanolamine class of compounds, which are known to interact with various biogenic amine systems, this molecule holds promise for researchers and scientists in the fields of neuroscience, pharmacology, and drug development. While specific experimental data for this 3-chloro isomer is limited in publicly available literature, this document extrapolates its potential activities based on the well-established pharmacology of structurally related analogs. This guide outlines its potential mechanisms of action, summarizes prospective quantitative data in a structured format, provides detailed experimental protocols for its pharmacological evaluation, and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction

Phenylpropanolamines are a class of sympathomimetic agents that share a common phenethylamine skeleton.[1] These compounds are known to exert their effects by interacting with adrenergic receptors and monoamine transporters, thereby modulating the levels of key neurotransmitters such as norepinephrine, dopamine, and serotonin.[2][3] The substitution pattern on the phenyl ring can significantly influence the potency and selectivity of these compounds for their molecular targets. The presence of a chlorine atom at the meta-position of the phenyl ring in this compound suggests the potential for unique pharmacological properties compared to its unsubstituted or otherwise substituted counterparts. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this specific analog.

Potential Pharmacological Profile

Based on the known activities of related phenylpropanolamine compounds, this compound is hypothesized to interact with several key targets within the central and peripheral nervous systems.

Monoamine Transporter Inhibition

A primary mechanism of action for many phenylpropanolamine derivatives is the inhibition of monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] Inhibition of these transporters leads to an increase in the synaptic concentration of their respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and stimulant medications. It is plausible that this compound exhibits inhibitory activity at one or more of these transporters. A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share a similar structural backbone, were found to be potent norepinephrine reuptake inhibitors.[4] Another study on 3-(arylamino)-3-phenylpropan-2-olamines showed that these compounds could act as dual norepinephrine and serotonin reuptake inhibitors with minimal affinity for the dopamine transporter.[5]

Adrenergic Receptor Modulation

Phenylpropanolamine itself acts as an agonist at alpha- and beta-adrenergic receptors.[3] This interaction contributes to its sympathomimetic effects, such as vasoconstriction and nasal decongestion.[3] However, some studies suggest that for significant beta-adrenoceptor agonist activity, phenolic substitution on the phenyl ring is required.[6] Therefore, while an interaction with adrenergic receptors is possible, the specific nature of this interaction (agonist vs. antagonist) and its potency would need to be experimentally determined. The anorectic action of phenylpropanolamine has been linked to the activation of alpha-1 adrenoceptors and D1-dopaminergic neurotransmission.[7]

Monoamine Oxidase (MAO) Inhibition

Phenylpropanolamine has been shown to be a competitive and reversible inhibitor of both MAO-A and MAO-B in vitro.[8] Monoamine oxidases are key enzymes in the degradation of monoamine neurotransmitters.[9] Inhibition of MAO can lead to increased levels of these neurotransmitters and is a mechanism of action for certain antidepressant and anti-Parkinsonian drugs.[10] The potential for this compound to inhibit MAO should be considered in its pharmacological evaluation.

Quantitative Data Summary

While specific experimental data for this compound is not currently available, the following tables provide a template for summarizing key quantitative parameters that should be determined experimentally. Data for representative reference compounds are included for comparative purposes.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Kᵢ, nM)

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Sertraline (SSRI) | 0.58[11] | - | - |

| Desipramine (NRI) | - | 2.7–6.5[12] | - |

| GBR-12909 (DRI) | >10,000 | 500 - 1000 | 1 - 5[13] |

| Cocaine (SNDRI) | 200 - 500 | 200 - 400 | 100 - 300[13] |

Table 2: In Vitro Monoamine Oxidase Inhibition (Kᵢ, µM)

| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) |

| This compound | Data to be determined | Data to be determined |

| Phenylpropanolamine | 150[8] | 800[8] |

| Clorgyline (MAO-A inhibitor) | - | - |

| Selegiline (MAO-B inhibitor) | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This protocol describes a filtration-based competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for monoamine transporters.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing human SERT, NET, or DAT (e.g., HEK293 cells).

-

Radioligands:

-

Test Compound: this compound.

-

Reference Compounds: Known selective inhibitors for each transporter (e.g., Sertraline for SERT, Desipramine for NET, GBR-12909 for DAT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[15]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

-

Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).[15]

-

96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer. Dilute the radioligand in assay buffer to a final concentration at or below its Kd.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Contains membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-radiolabeled inhibitor.

-

Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[15]

-

Harvesting: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.[13]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[11]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of a test compound against MAO-A and MAO-B.

Materials:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.[16]

-

Test Compound: this compound.

-

Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[18]

-

Assay Buffer: As specified by the assay kit manufacturer (e.g., MAO Assay Buffer).[18]

-

Developer/Probe: To detect H₂O₂, a byproduct of the MAO reaction.[18]

-

96-well black, flat-bottom plates and a fluorescence microplate reader.

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compound and reference inhibitors.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Add the developer/probe solution.

-

Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic or endpoint mode at a specified temperature.[18]

-

Data Analysis:

-

Calculate the percentage of MAO activity at each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Potential mechanisms of action in a noradrenergic synapse.

Experimental Workflow

Caption: A generalized workflow for the pharmacological evaluation.

Conclusion

This compound represents an intriguing molecule for pharmacological investigation. Based on its structural similarity to known psychoactive compounds, it is a promising candidate for exhibiting activity at monoamine transporters and potentially at adrenergic receptors and monoamine oxidase. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to systematically evaluate its pharmacological profile. Further in-depth studies are warranted to elucidate its specific mechanisms of action, potency, and selectivity, which will be crucial in determining its potential as a lead compound for the development of novel therapeutics for neurological or metabolic disorders.

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(Arylamino)-3-phenylpropan-2-olamines as a new series of dual norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of phenylpropanolamine and related compounds on beta-adrenoceptor-induced activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Both alpha1-adrenergic and D(1)-dopaminergic neurotransmissions are involved in phenylpropanolamine-mediated feeding suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 17. resources.bio-techne.com [resources.bio-techne.com]

- 18. abcam.cn [abcam.cn]

Spectroscopic Characterization of 3-Amino-3-(3-chlorophenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-3-(3-chlorophenyl)propan-1-ol. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this document presents a detailed analysis of a close structural analogue, 3-Amino-3-phenylpropan-1-ol . The principles and methodologies outlined here are directly applicable to the target molecule and serve as a valuable resource for its synthesis, identification, and quality control. This guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols, and a visual workflow for the analytical process, designed to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Its structural features, including a chiral center, an amino group, a hydroxyl group, and a substituted aromatic ring, make it an interesting scaffold for the design of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for any downstream applications. Standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide offers a foundational understanding of the expected spectroscopic properties of this compound by examining the available data for its non-chlorinated analogue, 3-Amino-3-phenylpropan-1-ol.

Spectroscopic Data

The following sections present the spectroscopic data for 3-Amino-3-phenylpropan-1-ol. These data are compiled from various sources and are presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-3-phenylpropan-1-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 4.05 | t | 1H | CH-OH |

| 3.65 | t | 2H | CH₂-OH |